molecular formula C11H12O4 B13988071 Methyl 3-hydroxy-4-propionylbenzoate

Methyl 3-hydroxy-4-propionylbenzoate

Cat. No.: B13988071
M. Wt: 208.21 g/mol
InChI Key: IVLNKWPOZJXANW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-propionylbenzoate is an organic compound that belongs to the class of hydroxybenzoic acid derivatives. These compounds are known for their aromatic properties and are often used in various chemical and pharmaceutical applications due to their bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4-propionylbenzoate typically involves the esterification of 3-hydroxy-4-propionylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-propionylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 3-hydroxy-4-propionylbenzaldehyde or 3-hydroxy-4-propionylbenzoic acid.

    Reduction: Formation of 3-hydroxy-4-propionylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-propionylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential bioactive properties, including antioxidant and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Used in the production of pharmaceuticals, cosmetics, and food additives due to its preservative properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-propionylbenzoate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxybenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 3,5-dihydroxybenzoate

Uniqueness

Methyl 3-hydroxy-4-propionylbenzoate is unique due to the presence of both a hydroxyl group and a propionyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-hydroxy-4-propanoylbenzoate

InChI

InChI=1S/C11H12O4/c1-3-9(12)8-5-4-7(6-10(8)13)11(14)15-2/h4-6,13H,3H2,1-2H3

InChI Key

IVLNKWPOZJXANW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(=O)OC)O

Origin of Product

United States

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